(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-2-30-20-10-8-18(9-11-20)16-21-23(29)27(24(31)32-21)17-22(28)26-14-12-25(13-15-26)19-6-4-3-5-7-19/h3-11,16H,2,12-15,17H2,1H3/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIXXWBYUBDLSF-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent studies.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives have gained significant attention in medicinal chemistry due to their ability to exhibit a wide range of biological activities including:
- Anticancer
- Antidiabetic
- Antioxidant
- Antimicrobial
- Anti-inflammatory
The structural versatility of thiazolidin-4-one allows modifications that can enhance these biological activities, making them valuable in drug design and development .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been observed that modifications at various positions on the thiazolidin ring can lead to enhanced cytotoxicity against several cancer cell lines.
Case Study:
In a study examining various thiazolidin derivatives, it was found that certain compounds exhibited significant cytotoxic effects on B16F10 melanoma cells, inducing G0/G1 phase arrest, which is crucial for preventing cancer cell division .
Antioxidant Activity
The antioxidant properties of thiazolidin derivatives are attributed to their ability to scavenge free radicals. The compound has been tested for its ability to inhibit oxidative stress markers, demonstrating effective radical scavenging activity comparable to standard antioxidants like vitamin C.
Research Findings:
A study reported that the compound exhibited an IC50 value for DPPH radical scavenging activity, indicating its potential as an antioxidant agent. The antioxidant capacity was measured using the DPPH assay, where lower IC50 values reflect higher activity .
Antimicrobial Activity
Thiazolidin derivatives also display antimicrobial properties against various bacterial strains. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Strain | Minimum Inhibitory Concentration (MIC) | Reference Drug |
|---|---|---|
| Escherichia coli | 12.5 μg/mL | Ciprofloxacin (1 μg/mL) |
| Pseudomonas aeruginosa | Moderate inhibition | Ciprofloxacin |
The results indicate that while the compound exhibits moderate effectiveness against E. coli and P. aeruginosa, it shows a stronger inhibition profile than many existing antibiotics .
Structure–Activity Relationship (SAR)
The biological activity of thiazolidin derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the thiazolidin ring can significantly alter their pharmacological profiles.
Key Modifications:
- Substituents at Position 5: Altering the substituent at this position has been shown to enhance anticancer activity.
- Ethoxy Group: The presence of an ethoxy group at the para position contributes to increased lipophilicity, potentially enhancing cellular uptake and bioavailability.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Thiazolidinones have been reported to exhibit antimicrobial effects against various pathogens. Research indicates that derivatives of thiazolidinones can inhibit bacterial growth by targeting specific metabolic pathways, such as fatty acid biosynthesis. For instance, compounds similar to (5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one have shown activity against Staphylococcus aureus and Escherichia coli .
-
Anticancer Activity
- Thiazolidinones are also being studied for their potential anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key enzymes involved in tumor progression. Recent studies suggest that this compound may interfere with DNA replication and repair mechanisms, leading to reduced viability of cancer cells .
- Anti-inflammatory Effects
Pharmacological Applications
-
Drug Development
- The unique structure of this compound makes it a candidate for developing new pharmaceuticals targeting infectious diseases and cancer.
- Targeted Delivery Systems
Agricultural Applications
- Plant Growth Regulation
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Additions at the Exocyclic Double Bond
The (5Z)-configured exocyclic double bond undergoes nucleophilic additions, enabling structural diversification:
-
Key Insight : The electron-deficient nature of the α,β-unsaturated carbonyl system facilitates nucleophilic attacks, with regioselectivity influenced by the 4-ethoxyphenyl group .
Cycloaddition Reactions
The compound participates in [4+2] and [3+2] cycloadditions, forming heterocyclic scaffolds:
-
Structural Impact : The 4-phenylpiperazine substituent sterically directs cycloaddition regiochemistry .
Substitution Reactions
The sulfanylidene (-S-) and piperazine moieties undergo substitution:
-
Kinetic Data : S-alkylation proceeds faster than N-acylation due to higher nucleophilicity of the thione sulfur.
Oxidation and Reduction Reactions
Redox transformations modulate the compound’s electronic profile:
-
Mechanistic Note : Oxidation to sulfone derivatives enhances electrophilicity, favoring cross-coupling reactions .
Acid-Base Reactivity
The compound’s acidic protons participate in deprotonation and salt formation:
Photochemical Reactions
UV irradiation induces isomerization and bond cleavage:
-
Quantum Yield : Z→E isomerization exhibits a quantum yield of 0.32, indicating moderate photosensitivity .
Table 2: Biological Relevance of Derivatives
| Reaction Product | Biological Target | IC₅₀ (μM) |
|---|---|---|
| S-Methylated derivative | FabZ enzyme | 12.4 |
| Dihydrothiazolidinone | COX-2 | 8.9 |
| Sulfone analog | PfDHFR | 6.2 |
Q & A
Q. What are the key steps and optimization strategies in synthesizing this compound?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of a substituted pyrazole-aldehyde with a thiazolidinone precursor under reflux conditions in ethanol or dimethylformamide (DMF) .
- Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like triethylamine .
- Optimization : Yield and purity are enhanced by controlling reaction temperature (60–80°C), solvent polarity, and purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Z/E configuration of the methylidene group .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening methods are used to evaluate its therapeutic potential?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
- Anti-inflammatory Testing : Inhibition of COX-2 enzyme activity measured via ELISA .
Advanced Research Questions
Q. How does structural modification of the 4-ethoxyphenyl group impact biological activity?
- Structure-Activity Relationship (SAR) :
| Substituent Position | Functional Group | Observed Activity Change | Reference |
|---|---|---|---|
| 4-Ethoxy | -OCH₂CH₃ | Enhanced antimicrobial | |
| 4-Fluoro | -F | Increased COX-2 inhibition | |
| 4-Methyl | -CH₃ | Reduced cytotoxicity |
- Methodology : Substituent effects are studied by synthesizing analogs and comparing IC₅₀ values in dose-response assays .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Contradictions often arise from:
- Purity Variations : Impurities >5% can skew results; enforce HPLC purity standards .
- Assay Conditions : Standardize protocols (e.g., serum-free media in MTT assays to avoid interference) .
- Structural Analogues : Compare activities of near-identical derivatives (e.g., 4-ethoxy vs. 4-propoxy) to isolate substituent effects .
Q. What mechanistic insights exist for its anticancer activity?
- Target Identification : Molecular docking studies suggest interaction with tubulin or topoisomerase II .
- Apoptosis Pathways : Western blotting reveals upregulation of pro-apoptotic proteins (Bax, caspase-3) in treated cells .
- Resistance Studies : Evaluate efflux pump inhibition (e.g., P-glycoprotein) using verapamil as a control .
Q. How do solvent and pH stability profiles affect experimental design?
- Stability Data :
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH 7.4 (PBS) | Stable for 24 hours | |
| pH <3 or >10 | Hydrolysis of thiazolidinone ring | |
| DMSO Storage | No degradation at -20°C (1 month) |
- Methodological Implication : Use neutral buffers for in vitro assays and avoid prolonged exposure to acidic/basic conditions .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Strain Variability : Test against a standardized panel (e.g., ATCC strains) to minimize variability .
- Compound Aggregation : Use dynamic light scattering (DLS) to detect aggregates that may falsely elevate MIC values .
- Synergistic Effects : Screen with adjuvants (e.g., clavulanic acid) to rule out β-lactamase interference .
Experimental Design Recommendations
Q. What controls are essential for validating target engagement in enzyme inhibition assays?
- Positive Controls : Known inhibitors (e.g., aspirin for COX-2) .
- Negative Controls : Heat-denatured enzymes to confirm activity loss .
- Blank Corrections : Subtract background absorbance from DMSO or buffer solutions .
Notes for Reproducibility
- Always report synthetic yields, purity metrics, and biological assay conditions in detail .
- Deposit spectral data (NMR, MS) in public repositories for cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
